Luxdegalutamide

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

CAS No. |

2750830-09-0 |

|---|---|

Molecular Formula |

C45H54FN7O6 |

Molecular Weight |

808.0 g/mol |

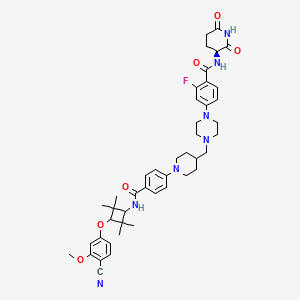

IUPAC Name |

4-[4-[[1-[4-[[3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[(3S)-2,6-dioxopiperidin-3-yl]-2-fluorobenzamide |

InChI |

InChI=1S/C45H54FN7O6/c1-44(2)42(45(3,4)43(44)59-33-12-8-30(26-47)37(25-33)58-5)50-39(55)29-6-9-31(10-7-29)52-18-16-28(17-19-52)27-51-20-22-53(23-21-51)32-11-13-34(35(46)24-32)40(56)48-36-14-15-38(54)49-41(36)57/h6-13,24-25,28,36,42-43H,14-23,27H2,1-5H3,(H,48,56)(H,50,55)(H,49,54,57)/t36-,42?,43?/m0/s1 |

InChI Key |

RDPPBRKNBBXPNZ-PJXMSJPKSA-N |

Isomeric SMILES |

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)OC)(C)C)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC(=C(C=C6)C(=O)N[C@H]7CCC(=O)NC7=O)F)C |

Canonical SMILES |

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)OC)(C)C)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC(=C(C=C6)C(=O)NC7CCC(=O)NC7=O)F)C |

Origin of Product |

United States |

Foundational & Exploratory

Luxdegalutamide: A Technical Guide to Androgen Receptor Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Androgen Receptor (AR) is a pivotal driver in the progression of prostate cancer. Conventional therapies targeting AR signaling, while initially effective, are often circumvented by resistance mechanisms, including AR mutations and overexpression. Luxdegalutamide (ARV-766), a second-generation Proteolysis-Targeting Chimera (PROTAC), represents a paradigm shift in AR-targeted therapy. Unlike traditional inhibitors that merely block AR function, this compound orchestrates the complete degradation and removal of the AR protein by co-opting the cell's endogenous ubiquitin-proteasome system. This guide provides a comprehensive technical overview of this compound's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the underlying biological and experimental workflows.

Introduction: The Androgen Receptor and the Advent of PROTACs

The Central Role of Androgen Receptor Signaling in Prostate Cancer

The Androgen Receptor is a ligand-activated transcription factor that is central to the development and progression of prostate cancer.[1] Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the transcription of genes essential for prostate cancer cell growth and survival.[1] Therapeutic strategies have historically focused on inhibiting this pathway, either by reducing androgen levels or by blocking the AR with antagonists. However, the development of resistance, often through mutations in the AR ligand-binding domain (LBD) or AR gene amplification, is a major clinical challenge.[2][3]

PROTAC Technology: A New Modality for Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from the cell.[2] They consist of two distinct ligands connected by a chemical linker: one that binds to the target protein of interest (in this case, the Androgen Receptor) and another that recruits an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome. A key advantage of this approach is that the PROTAC acts catalytically, being released after degradation to target another protein molecule.

This compound (ARV-766): Mechanism of Action

This compound is an orally bioavailable, second-generation PROTAC that potently and selectively degrades the Androgen Receptor. It was developed to overcome the limitations of earlier AR-targeted therapies and first-generation PROTACs, such as Bavdegalutamide (ARV-110).

Ternary Complex Formation and E3 Ligase Recruitment

This compound binds to the ligand-binding domain of the Androgen Receptor. Its other functional end recruits the Cullin-RING E3 ubiquitin ligase complex, specifically CRL4-CRBN, through a glutarimide-based recruiting element. This tripartite association brings the AR into close proximity with the E3 ligase machinery.

Ubiquitination and Proteasomal Degradation

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the AR. This polyubiquitination serves as a molecular flag, marking the AR for recognition and degradation by the 26S proteasome. The degradation of the AR effectively eliminates the primary driver of prostate cancer cell proliferation and survival.

Quantitative Data

This compound has demonstrated potent and robust degradation of the Androgen Receptor in preclinical studies, leading to promising clinical activity.

In Vitro Degradation Potency

| Compound | Cell Line | DC50 (Half-maximal Degradation Concentration) | Dmax (Maximum Degradation) | Reference |

| This compound (ARV-766) | VCaP (wild-type AR) | <1 nM | >90% | |

| Bavdegalutamide (ARV-110) | VCaP | ~1 nM | >90% |

Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

| Patient Population | Endpoint | Result | Reference |

| mCRPC patients with AR L702H mutations | PSA50 Response Rate (≥50% decline in PSA) | 43% | |

| mCRPC patients with AR resistance mutations | PSA50 Response Rate | 42% |

Experimental Protocols

The following protocols are foundational for evaluating the efficacy and mechanism of action of AR-targeting PROTACs like this compound.

In Vitro AR Degradation Assay (Western Blot)

Objective: To determine the DC50 and Dmax of this compound in specific prostate cancer cell lines.

Methodology:

-

Cell Culture: Plate AR-positive prostate cancer cells (e.g., VCaP, LNCaP) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the Androgen Receptor. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for AR and the loading control. Normalize the AR signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining AR. Calculate the DC50 and Dmax values using non-linear regression analysis.

Cell Viability and Proliferation Assay

Objective: To assess the functional consequence of AR degradation on prostate cancer cell viability and determine the IC50 (half-maximal inhibitory concentration).

Methodology:

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at an appropriate density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plate for an extended period, typically 5-7 days.

-

Assay: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or MTT.

-

For CellTiter-Glo®, add the reagent to the wells, lyse the cells, and measure luminescence.

-

For MTT, add the MTT reagent, incubate, solubilize the formazan crystals, and measure absorbance.

-

-

Data Analysis: Normalize the results to the vehicle-treated control (100% viability) and plot the percentage of viability against the log of the drug concentration to determine the IC50 value using non-linear regression.

In Vivo Ubiquitination Assay

Objective: To confirm that this compound induces the ubiquitination of the Androgen Receptor.

Methodology:

-

Cell Culture and Transfection (if necessary): Use prostate cancer cells endogenously expressing AR. For some applications, cells can be transfected with plasmids encoding tagged ubiquitin (e.g., His-Ub) and the protein of interest.

-

Treatment: Treat the cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of polyubiquitinated proteins.

-

Immunoprecipitation:

-

Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

-

Immunoprecipitate the Androgen Receptor using an AR-specific antibody.

-

-

Western Blot:

-

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Perform a Western blot using an antibody that recognizes ubiquitin to detect the polyubiquitinated AR species, which will appear as a high-molecular-weight smear.

-

Conclusion

This compound represents a significant advancement in the treatment of prostate cancer, particularly in the context of resistance to conventional AR-targeted therapies. By inducing the degradation of the Androgen Receptor, this novel therapeutic can effectively shut down the primary driver of the disease and overcome resistance mechanisms that plague conventional inhibitors. The robust preclinical data and encouraging early clinical results for this compound validate the potential of this modality. As our understanding of PROTAC design principles deepens, AR-targeting PROTACs are poised to become a cornerstone of therapy for patients with advanced and resistant prostate cancer.

References

ARV-766: A Technical Guide to a Novel PROTAC Androgen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARV-766, also known as Luxdegalutamide, is a potent and orally bioavailable PROTAC (Proteolysis-Targeting Chimera) designed to selectively target and degrade the androgen receptor (AR). This novel therapeutic agent holds significant promise for the treatment of metastatic castration-resistant prostate cancer (mCRPC), particularly in patients who have developed resistance to current androgen receptor-targeted therapies. ARV-766's unique mechanism of action, which involves hijacking the cell's natural protein disposal system to eliminate the AR protein, allows it to overcome resistance mechanisms associated with AR overexpression and mutations in the ligand-binding domain (LBD). This technical guide provides a comprehensive overview of the function, chemical structure, preclinical and clinical data, and experimental methodologies related to ARV-766.

Introduction to PROTAC Technology and ARV-766

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to its complete removal from the cell.

ARV-766 is a second-generation PROTAC AR degrader that demonstrates a broad efficacy profile against wild-type AR and clinically relevant AR LBD mutants, including L702H, H875Y, and T878A.[1][2] Its development represents a significant advancement in the pursuit of overcoming resistance in prostate cancer.

Chemical Structure and Properties

ARV-766 is a complex small molecule designed for oral administration. Its structure consists of three key components: a ligand that binds to the androgen receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.

| Property | Value |

| IUPAC Name | 4-[4-[[1-[4-[[[trans-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]amino]carbonyl]phenyl]-4-piperidinyl]methyl]-1-piperazinyl]-N-[(3S)-2,6-dioxo-3-piperidinyl]-2-fluorobenzamide |

| Molecular Formula | C₄₅H₅₄FN₇O₆ |

| Molecular Weight | 808.0 g/mol |

| CAS Number | 2750830-09-0 |

| SMILES | CC1(C)--INVALID-LINK--NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC=C(C(=C6)F)C(=O)N[C@H]7CCC(=O)NC7=O |

Mechanism of Action and Signaling Pathway

ARV-766 functions by inducing the formation of a ternary complex between the androgen receptor and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in AR-mediated signaling and subsequent inhibition of tumor cell proliferation.[1][3]

Preclinical Data

ARV-766 has demonstrated potent and robust degradation of both wild-type and mutant androgen receptors in preclinical studies.

In Vitro Activity

| Cell Line | AR Status | DC₅₀ (nM) | Dₘₐₓ (%) |

| LNCaP | Wild-type | < 1.3 | > 91 |

| VCaP | Wild-type | < 1.0 | > 94 |

| VCaP | L702H mutant | Potent Degradation | - |

| - | H875Y mutant | Potent Degradation | - |

| - | T878A mutant | Potent Degradation | - |

DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation

In Vivo Activity

In murine xenograft models of prostate cancer, orally administered ARV-766 led to significant, dose-dependent tumor growth inhibition.[4] It demonstrated robust AR degradation of over 90% at efficacious doses.

Clinical Data

ARV-766 is currently being evaluated in a Phase 1/2 clinical trial (NCT05067140) in men with mCRPC. Initial results have been promising, showing a favorable safety profile and encouraging anti-tumor activity.

Efficacy in Patients with AR LBD Mutations

| Parameter | Result |

| PSA₅₀ Response Rate | 50.0% in 28 PSA-evaluable patients |

PSA₅₀: ≥50% decline in Prostate-Specific Antigen from baseline

Safety and Tolerability

-

ARV-766 was well-tolerated in the Phase 1/2 study.

-

Treatment-emergent adverse events (TEAEs) leading to dose reduction occurred in 7% of patients.

-

TEAEs leading to treatment discontinuation occurred in 10% of patients.

Pharmacokinetics

-

Preliminary pharmacokinetic data indicated dose-dependent increases in ARV-766 exposure.

-

Steady-state exposure accumulation ranged from approximately 5- to 8-fold.

Experimental Protocols

AR Degradation Assay (Western Blot)

A detailed protocol for assessing AR degradation via Western Blot would typically involve the following steps:

Murine Xenograft Model for Tumor Growth Inhibition

The evaluation of ARV-766's in vivo efficacy typically follows this workflow:

Clinical Trial Protocol (NCT05067140)

The Phase 1/2 clinical trial for ARV-766 is a multi-part study designed to assess safety, tolerability, pharmacokinetics, and anti-tumor activity.

Key Aspects of the Protocol:

-

Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) and maximum tolerated dose (MTD).

-

Phase 2 (Cohort Expansion): To evaluate the anti-tumor activity of the RP2D in specific patient cohorts.

-

Patient Population: Men with mCRPC who have progressed on prior novel hormonal agents.

-

Intervention: Oral administration of ARV-766 once daily.

-

Primary Outcome Measures: Incidence of adverse events, dose-limiting toxicities, PSA response rate, and objective response rate.

-

Secondary Outcome Measures: Pharmacokinetic parameters, duration of response, and progression-free survival.

Conclusion

ARV-766 is a promising, orally bioavailable PROTAC AR degrader with a novel mechanism of action that has the potential to overcome resistance to current therapies for metastatic castration-resistant prostate cancer. Its ability to effectively degrade both wild-type and mutated androgen receptors has been demonstrated in preclinical models, and early clinical data in heavily pretreated patients are encouraging. Ongoing and future clinical studies will further delineate the therapeutic potential of ARV-766 in the evolving landscape of prostate cancer treatment. This technical guide provides a foundational understanding of ARV-766 for researchers and clinicians in the field of oncology drug development.

References

- 1. A phase 2 expansion study of ARV-766, a PROTAC<sup> </sup>androgen receptor (AR) degrader, in metastatic castration-resistant prostate cancer (mCRPC). - ASCO [asco.org]

- 2. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]

- 3. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer [clin.larvol.com]

- 4. researchgate.net [researchgate.net]

The Genesis of Luxdegalutamide: A Targeted Approach to Androgen Receptor Degradation

An In-depth Technical Guide on the Discovery and Synthesis of a Novel PROTAC Androgen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luxdegalutamide (ARV-766) is a pioneering, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR), a key driver of prostate cancer.[1][2][3] Developed by Arvinas, this second-generation AR degrader has demonstrated significant promise in overcoming resistance mechanisms to existing anti-androgen therapies, particularly in metastatic castration-resistant prostate cancer (mCRPC).[1] This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and preclinical and clinical evaluation of this compound, offering valuable insights for researchers and drug development professionals in the field of targeted protein degradation.

Introduction: Addressing Unmet Needs in Prostate Cancer Therapy

Prostate cancer remains a significant global health challenge, with a substantial number of patients progressing to mCRPC.[4] While androgen deprivation therapies and second-generation anti-androgen agents have improved outcomes, the development of resistance, often driven by mutations in the AR ligand-binding domain (LBD), presents a major clinical hurdle. This compound was developed to address this unmet need by not only targeting the wild-type AR but also clinically relevant mutants, such as L702H, H875Y, and T878A, which are associated with resistance to conventional therapies.

Discovery and Design of this compound

This compound is a heterobifunctional molecule, the hallmark of PROTAC technology. It comprises three key components: a ligand that binds to the androgen receptor, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The design of this compound represents an optimization of its predecessor, ARV-110, with modifications to the AR ligand and the E3 ligase ligand to enhance its efficacy and pharmacological properties.

The chemical structure of this compound is (83S)-N-[(1r,3S)-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]-53-fluoro-6,82,86-trioxo-7-aza-4(1,4)-piperazina-2(1,4),8(3)-dipiperidina- 1(1),5(1,4)-dibenzenaoctaphane-14-carboxamide, with a molecular formula of C45H54FN7O6 and a molar mass of 807.968 g·mol−1.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Unlike traditional inhibitors that merely block the function of a target protein, this compound actively facilitates its destruction. The process begins with the formation of a ternary complex between this compound, the androgen receptor, and the E3 ubiquitin ligase. This proximity, induced by the PROTAC molecule, enables the E3 ligase to tag the AR with ubiquitin molecules. This polyubiquitination serves as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the AR. A key advantage of this catalytic mechanism is that a single molecule of this compound can induce the degradation of multiple AR proteins.

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is proprietary, the general approach for creating such a heterobifunctional molecule involves a multi-step process. This process would logically begin with the independent synthesis of the three core components: the androgen receptor ligand, the E3 ligase binder, and a suitable linker molecule with reactive functional groups. The subsequent steps would involve the sequential coupling of these components to yield the final this compound molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]

- 3. Facebook [cancer.gov]

- 4. Phase 2 Clinical Trial: JSB462 (this compound) in Combination With Abiraterone for mHSPC – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]

In-Depth Technical Guide: Pharmacology and Toxicology Profile of Luxdegalutamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luxdegalutamide (also known as ARV-766 and JSB462) is a second-generation, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1] As a heterobifunctional molecule, it represents a novel therapeutic modality for the treatment of metastatic castration-resistant prostate cancer (mCRPC), particularly in cases that have developed resistance to conventional AR pathway inhibitors.[1] This document provides a comprehensive overview of the pharmacology, mechanism of action, preclinical efficacy, pharmacokinetics, and toxicology of this compound, intended to serve as a technical resource for researchers and drug development professionals.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor playing a pivotal role in its progression.[2] While androgen deprivation therapy and AR antagonists are initially effective, the cancer often progresses to a castration-resistant state, frequently driven by AR overexpression, amplification, or mutations in the AR ligand-binding domain (LBD).[2] this compound has been developed to address these resistance mechanisms by inducing the degradation of the AR protein, thereby eliminating its signaling capabilities.[2] It has demonstrated a broad efficacy profile, targeting both wild-type AR and clinically relevant mutants, including L702H, H875Y, and T878A, which are associated with resistance to existing therapies.

Mechanism of Action

This compound functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. It acts as a molecular bridge, forming a ternary complex between the androgen receptor and an E3 ubiquitin ligase. This proximity facilitates the tagging of the AR protein with ubiquitin molecules, marking it for degradation by the proteasome. A key advantage of this mechanism is its catalytic nature; once the AR is degraded, this compound is released and can engage with another AR molecule, leading to the degradation of multiple target proteins by a single drug molecule.

Pharmacology

In Vitro Degradation Potency

This compound has demonstrated potent and efficient degradation of the androgen receptor in various prostate cancer cell lines. The key parameters for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Reference |

| LNCaP | Wild-type | <1.3 | >91 | |

| VCaP | Wild-type | <1 | >94 |

In Vivo Efficacy in Xenograft Models

Preclinical studies in mouse xenograft models of prostate cancer have shown significant, dose-dependent tumor growth inhibition with oral administration of this compound.

| Animal Model | Treatment and Dose | Tumor Growth Inhibition (%) | Reference |

| Intact (non-castrated) CB17/SCID mice with VCaP xenografts | 1 mg/kg/day | 34 | |

| 3 mg/kg/day | 74 | ||

| 10 mg/kg/day | 98 |

Pharmacokinetics

Limited pharmacokinetic data from a Phase 1/2 clinical trial (NCT05067140) in patients with mCRPC has been reported.

| Parameter | Finding | Reference |

| Exposure | Dose-dependent increases in exposure up to 320 mg once daily. | |

| Accumulation | Approximately 5- to 8-fold accumulation at steady state. |

Toxicology and Safety Profile

Initial results from the Phase 1/2 clinical trial (NCT05067140) have provided a preliminary safety profile of this compound in patients with mCRPC.

| Adverse Event Profile | Details | Reference |

| Most Common Treatment-Related Adverse Events (TRAEs) | Fatigue (25%), Nausea (22%), Vomiting (11%). Generally Grade 1 or 2 in severity. | |

| Dose-Limiting Toxicities | None observed. | |

| Treatment Discontinuation due to TRAEs | 8% of patients. |

Experimental Protocols

In Vitro Androgen Receptor Degradation Assay (Western Blot)

This protocol outlines the general steps to determine the DC50 and Dmax of this compound.

1. Cell Culture and Treatment:

-

Plate AR-positive prostate cancer cells (e.g., LNCaP or VCaP) in 6-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).

2. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the androgen receptor overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the AR signal to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of AR degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In Vivo Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound.

1. Cell Implantation:

-

Subcutaneously implant AR-positive prostate cancer cells (e.g., VCaP) into the flank of male immunodeficient mice (e.g., SCID).

2. Tumor Growth and Treatment Initiation:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at various dose levels daily. The control group receives a vehicle solution.

3. Efficacy Evaluation:

-

Measure tumor volumes and body weights periodically throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot to confirm AR degradation, immunohistochemistry).

4. Data Analysis:

-

Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

-

Analyze the data for statistical significance.

Conclusion

This compound is a promising, orally bioavailable PROTAC that potently and selectively degrades the androgen receptor. Its ability to target both wild-type and clinically relevant mutant forms of AR provides a strong rationale for its development as a treatment for metastatic castration-resistant prostate cancer. Preclinical data have demonstrated significant anti-tumor activity, and initial clinical findings suggest a manageable safety profile. Further clinical investigation is ongoing to fully elucidate its therapeutic potential.

References

Degradation of Wild-Type vs. Mutant Androgen Receptor by Luxdegalutamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Androgen Receptor (AR) is a pivotal driver in the progression of prostate cancer. Conventional therapies targeting AR have been challenged by the emergence of resistance, frequently mediated by mutations in the AR ligand-binding domain (LBD). Luxdegalutamide (also known as ARV-766) is a second-generation, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to overcome this resistance by inducing the degradation of the AR protein. This technical guide provides an in-depth analysis of this compound's mechanism of action, a quantitative comparison of its efficacy against wild-type and clinically relevant mutant AR, and detailed experimental protocols for its evaluation.

Mechanism of Action: PROTAC-Mediated AR Degradation

This compound is a heterobifunctional molecule that leverages the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate the Androgen Receptor.[1] It functions by forming a ternary complex, bringing together the AR protein and an E3 ubiquitin ligase.[1][2] Preclinical data suggests that this compound recruits the Cereblon (CRBN) E3 ligase.[3][4] This proximity facilitates the transfer of ubiquitin molecules to the AR, tagging it for recognition and subsequent degradation by the proteasome. This degradation-based mechanism is distinct from traditional AR inhibitors that merely block the receptor's function, offering a potential advantage in overcoming resistance driven by AR overexpression or mutations.

Quantitative Analysis: Degradation of Wild-Type vs. Mutant AR

This compound has demonstrated potent and efficient degradation of both wild-type and clinically significant mutant Androgen Receptors. The following tables summarize the in vitro degradation potency of this compound in prostate cancer cell lines expressing wild-type AR. Preclinical studies have consistently shown that this compound maintains its high potency against key AR LBD mutations, including L702H, H875Y, and T878A, which are associated with resistance to conventional anti-androgen therapies. While direct side-by-side quantitative comparisons in the same study are not extensively published, reports indicate a similar degradation efficacy for these mutants.

Table 1: In Vitro Degradation of Wild-Type Androgen Receptor by this compound

| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Citation(s) |

| VCaP | Wild-Type | <1 | >94 | |

| LNCaP | Wild-Type | <1.3 | >91 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Experimental Protocols

In Vitro AR Degradation Assay via Western Blot

This protocol details the methodology for quantifying the degradation of the Androgen Receptor in prostate cancer cell lines following treatment with this compound.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP)

-

Cell culture medium and supplements

-

This compound (ARV-766)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-AR, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate prostate cancer cells in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-AR and anti-GAPDH antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize bands using a chemiluminescence imager.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize AR band intensity to the corresponding GAPDH band intensity.

-

Calculate the percentage of AR degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the log of this compound concentration to determine DC50 and Dmax values.

-

Detection of AR Ubiquitination via Immunoprecipitation

This protocol is for confirming that this compound induces the ubiquitination of the Androgen Receptor.

Materials:

-

Treated cell lysates from the degradation assay

-

Anti-AR antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Wash buffer (e.g., RIPA buffer)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

-

Primary antibodies: anti-ubiquitin, anti-AR

Procedure:

-

Immunoprecipitation:

-

Pre-clear cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-AR antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the AR-antibody complex.

-

Wash the beads extensively with wash buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluates by Western blotting as described in Protocol 3.1.

-

Probe separate membranes with anti-ubiquitin and anti-AR antibodies.

-

-

Data Analysis:

-

The presence of a high molecular weight smear or laddering pattern when probing with the anti-ubiquitin antibody in the AR immunoprecipitated sample indicates polyubiquitination of AR.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating an AR-targeting PROTAC like this compound and the logical relationship of its mechanism of action.

Conclusion

This compound represents a promising therapeutic strategy for prostate cancer by effectively inducing the degradation of both wild-type and clinically relevant mutant Androgen Receptors. Its degradation-based mechanism offers a clear advantage over traditional AR inhibitors, particularly in the context of acquired resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel therapies for prostate cancer.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]

- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The PROTAC ARV-766: A Technical Guide to its Efficacy and Mechanism Against Androgen Receptor Ligand-Binding Domain Mutations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of resistance to androgen receptor (AR) targeted therapies in metastatic castration-resistant prostate cancer (mCRPC) is a significant clinical challenge, often driven by mutations in the AR ligand-binding domain (LBD). ARV-766 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor, including clinically relevant LBD mutants. This technical guide provides a comprehensive overview of the preclinical and clinical data on the effect of ARV-766 on these mutations, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Introduction

The androgen receptor is a key driver of prostate cancer progression. While androgen deprivation therapies and second-generation AR inhibitors like enzalutamide and abiraterone are initially effective, resistance frequently develops. A primary mechanism of this resistance is the acquisition of point mutations in the AR LBD, such as L702H, T878A, and H875Y, which can alter ligand binding and reactivate the receptor. ARV-766, a heterobifunctional molecule, hijacks the body's ubiquitin-proteasome system to specifically target and degrade the entire AR protein, offering a promising strategy to overcome resistance mediated by these mutations.

Mechanism of Action

ARV-766 is composed of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows a single molecule of ARV-766 to induce the degradation of multiple AR proteins, effectively eliminating the target from the cancer cell.

Efficacy of ARV-766 Against AR LBD Mutations

Clinical and preclinical studies have demonstrated the potent activity of ARV-766 against wild-type AR and key LBD mutations associated with resistance to novel hormonal agents.

Preclinical Data

In vitro studies have shown that ARV-766 potently degrades various AR mutants.

| Cell Line | AR Status | DC50 (nM) | Dmax (%) |

| VCaP | Wild-type | <1 | >90 |

| LNCaP | T878A | Not explicitly stated, but potent degradation observed | Not explicitly stated |

| Models with L702H | L702H | Potent activity maintained | Not explicitly stated |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation. Data synthesized from preclinical announcements.

Clinical Trial Data (NCT05067140)

The Phase 1/2 clinical trial of ARV-766 has provided promising evidence of its clinical activity in heavily pretreated mCRPC patients with AR LBD mutations.

| Patient Population | Endpoint | Result | Citation |

| mCRPC with any AR LBD mutation | PSA50 (≥50% PSA decline) | 43% | [1] |

| mCRPC with any AR LBD mutation | PSA30 (≥30% PSA decline) | 51% | [1] |

| mCRPC with AR L702H mutation | PSA50 | 50% | [2][3] |

| RECIST-evaluable mCRPC with AR LBD mutations | Objective Response Rate (unconfirmed) | 30% | [1] |

Data as of the 2024 ASCO Annual Meeting presentation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of ARV-766.

In Vitro AR Degradation Assay (Western Blot)

This assay is fundamental to confirming and quantifying the degradation of the androgen receptor.

1. Cell Culture and Treatment:

-

Plate AR-positive prostate cancer cells (e.g., VCaP, LNCaP, 22Rv1) in 6-well plates at a density that allows for 70-80% confluency at the time of lysis.

-

Allow cells to adhere overnight in complete medium.

-

The following day, replace the medium with fresh medium containing serial dilutions of ARV-766 or vehicle control (e.g., 0.1% DMSO).

-

Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Quantification:

-

Place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against AR (and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

4. Data Analysis:

-

Quantify the band intensities for AR and the loading control.

-

Normalize the AR signal to the loading control for each sample.

-

Calculate the percentage of AR degradation relative to the vehicle-treated control.

-

Plot the percentage of AR remaining against the log of the ARV-766 concentration to determine the DC50 and Dmax.

AR Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the functional consequence of AR degradation on its ability to regulate gene expression.

1. Cell Culture and Transfection:

-

Seed prostate cancer cells (e.g., LNCaP) or a suitable host cell line (e.g., PC-3) in a 96-well plate.

-

Co-transfect the cells with:

-

An androgen response element (ARE)-driven firefly luciferase reporter plasmid (e.g., pARE-Luc).

-

A constitutively expressed Renilla luciferase plasmid for normalization (e.g., pRL-TK).

-

(If necessary) An expression vector for the specific AR mutant of interest.

-

-

Use a suitable transfection reagent and incubate for 4-6 hours.

2. Compound Treatment:

-

After transfection, replace the medium with fresh medium containing a known AR agonist (e.g., dihydrotestosterone, DHT) and serial dilutions of ARV-766 or vehicle control.

-

Incubate for 24-48 hours.

3. Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of ARV-766.

-

Plot the percentage of inhibition against the log of the ARV-766 concentration to determine the IC50 value.

In Vivo Tumor Growth Inhibition (Xenograft Model)

This assay evaluates the anti-tumor efficacy of ARV-766 in a living organism.

1. Cell Line and Animal Model:

-

Use an appropriate prostate cancer cell line (e.g., VCaP for AR-positive, or a cell line engineered to express a specific AR LBD mutation).

-

Implant the cells subcutaneously or orthotopically into immunocompromised mice (e.g., male nude or SCID mice).

2. Tumor Growth and Treatment:

-

Monitor tumor growth by caliper measurements.

-

Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer ARV-766 orally at the desired dose and schedule. The control group receives a vehicle.

3. Efficacy Assessment:

-

Measure tumor volumes and body weights regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot to confirm AR degradation in the tumor tissue).

4. Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the ARV-766 treated groups compared to the vehicle control.

Conclusion

ARV-766 demonstrates significant preclinical and clinical activity against wild-type androgen receptor and, critically, against LBD mutations that confer resistance to current standard-of-care therapies. Its mechanism of action, inducing the degradation of the AR protein, provides a durable and potent method to inhibit AR signaling. The data presented in this guide supports the continued development of ARV-766 as a promising therapeutic for patients with advanced prostate cancer. The detailed protocols provided herein offer a framework for the further investigation and characterization of this and other AR-targeting PROTACs.

References

Luxdegalutamide's Interaction with E3 Ubiquitin Ligase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luxdegalutamide (also known as ARV-766) is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR). As a heterobifunctional molecule, this compound functions by inducing proximity between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR. This mechanism of action offers a promising therapeutic strategy for prostate cancer, particularly in castration-resistant prostate cancer (CRPC) where AR signaling remains a key driver of disease progression and resistance to traditional AR inhibitors. This guide provides a comprehensive technical overview of this compound's interaction with the E3 ubiquitin ligase system, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols for its characterization.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a second-generation PROTAC developed to overcome resistance to standard androgen receptor pathway inhibitors.[1][2] It is an evolution of its predecessor, Bavdegalutamide (ARV-110), with an optimized Androgen Receptor ligand and E3 ligase ligand.[3] this compound exerts its therapeutic effect by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2]

The core mechanism involves the formation of a ternary complex between three key components:

-

The Androgen Receptor (Target Protein): this compound binds to the ligand-binding domain (LBD) of the AR.[4] This includes both wild-type AR and clinically relevant mutants that confer resistance to other therapies, such as L702H, H875Y, and T878A.

-

This compound (the PROTAC): This molecule acts as a molecular bridge, with one end binding to the AR and the other to an E3 ubiquitin ligase.

-

Cereblon (CRBN) E3 Ubiquitin Ligase: this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase complex (specifically, the CRL4-CRBN complex).

The formation of this ternary complex brings the AR into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the AR. This polyubiquitination serves as a molecular tag, marking the AR for recognition and degradation by the 26S proteasome. Following the degradation of the AR, this compound is released and can catalytically induce the degradation of additional AR molecules.

Quantitative Data

The preclinical and clinical activity of this compound and its predecessor, Bavdegalutamide, has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Degradation and Activity of this compound (ARV-766)

| Cell Line | AR Status | DC50 (nM) | Dmax | IC50 (nM) | Reference(s) |

| VCaP | Wild-type AR | < 1 | >90% (in vivo) | - | |

| LNCaP | Wild-type AR | - | - | - | |

| - | AR L702H Mutant | Potent degradation maintained | - | - | |

| - | AR H875Y Mutant | Potent degradation | - | - | |

| - | AR T878A Mutant | Potent degradation | - | - |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Activity of this compound (ARV-766)

| Model | Treatment | Tumor Growth Inhibition (TGI) | Finding | Reference(s) |

| LNCaP Xenograft | Dose-dependent | Significant | - | |

| VCaP Xenograft | Dose-dependent | Significant | - | |

| Enzalutamide-insensitive VCaP Xenograft | Dose-dependent | Significant | Overcomes enzalutamide resistance | |

| Intact (non-castrated) CB17/scid mouse model | 10 mg/kg/day | 98% | Robust efficacy in high androgen environment | |

| Intact (non-castrated) CB17/scid mouse model | 3 mg/kg/day | 74% | Dose-dependent response | |

| Intact (non-castrated) CB17/scid mouse model | 1 mg/kg/day | 34% | Dose-dependent response |

Table 3: Clinical Activity of this compound (ARV-766) in mCRPC (NCT05067140)

| Patient Population | Endpoint | Result | Reference(s) |

| Patients with AR LBD mutations (n=28) | PSA50 Response Rate | 50.0% | |

| Patients with AR LBD mutations (n=47, Phase 2) | PSA50 Response Rate | 43% | |

| Patients with AR L702H mutation | PSA50 Response Rate | 50% |

PSA50: ≥50% reduction in Prostate-Specific Antigen levels.

Table 4: Preclinical Data for Bavdegalutamide (ARV-110) for Comparison

| Cell Line / Model | AR Status | DC50 (nM) | Dmax | TGI | Reference(s) |

| VCaP | Wild-type | ~1 | - | - | |

| LNCaP | Wild-type | ~1 | - | - | |

| VCaP Xenograft | Wild-type | - | >95% | - |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the E3 ubiquitin ligase system and its effect on Androgen Receptor degradation.

Androgen Receptor Degradation Assay (Western Blot)

Objective: To quantify the dose- and time-dependent degradation of the Androgen Receptor in prostate cancer cell lines following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media and conditions.

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Lysates are cleared by centrifugation, and the supernatant containing total protein is collected.

-

Protein concentration is determined using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (20-30 µg) are resolved on a 4-12% Bis-Tris polyacrylamide gel.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for the Androgen Receptor. A loading control antibody (e.g., GAPDH, β-actin) is also used.

-

The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Band intensities are quantified using densitometry software.

-

AR protein levels are normalized to the loading control.

-

The percentage of AR degradation is calculated relative to the vehicle-treated control.

-

DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are determined by plotting the percentage of degradation against the log of this compound concentration and fitting to a dose-response curve.

-

In Vitro Ubiquitination Assay

Objective: To directly measure the ability of this compound to induce the ubiquitination of the Androgen Receptor in a reconstituted cell-free system.

Methodology:

-

Reaction Setup:

-

A reaction mixture is prepared containing purified E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), the Cereblon E3 ligase complex, ubiquitin, ATP, and the purified Androgen Receptor protein.

-

This compound is added at various concentrations. Control reactions include no this compound (vehicle), no E1, and no E3 ligase.

-

-

Incubation:

-

The reaction is incubated at 37°C for a specified time (e.g., 60-120 minutes) to allow for the ubiquitination cascade to occur.

-

-

Detection of Ubiquitinated AR:

-

The reaction is stopped by adding SDS-PAGE loading buffer.

-

The samples are resolved by SDS-PAGE and analyzed by Western blot using an antibody against the Androgen Receptor.

-

The appearance of higher molecular weight bands or a smear above the unmodified AR band indicates polyubiquitination.

-

Ternary Complex Formation Assay

Objective: To confirm and quantify the formation of the ternary complex between the Androgen Receptor, this compound, and the Cereblon E3 ligase.

Methodology (Example using NanoBRET™):

-

Cell Preparation:

-

HEK293 cells are co-transfected with plasmids encoding the Androgen Receptor fused to a NanoLuc® luciferase (energy donor) and Cereblon fused to a HaloTag® (energy acceptor).

-

-

Labeling and Treatment:

-

The HaloTag® is labeled with a fluorescent ligand.

-

Cells are treated with a serial dilution of this compound.

-

-

BRET Measurement:

-

A NanoLuc® substrate is added to the cells.

-

Bioluminescence Resonance Energy Transfer (BRET) is measured. An increase in the BRET signal indicates the proximity of the AR and Cereblon, confirming the formation of the ternary complex.

-

-

Data Analysis:

-

The BRET ratio is plotted against the this compound concentration to determine the potency of ternary complex formation. The characteristic "hook effect" may be observed at high concentrations, where the formation of binary complexes (AR-Luxdegalutamide and CRBN-Luxdegalutamide) outcompetes the formation of the ternary complex.

-

Conclusion

This compound represents a significant advancement in the targeted degradation of the Androgen Receptor for the treatment of prostate cancer. Its mechanism of action, which involves the recruitment of the Cereblon E3 ubiquitin ligase to induce AR degradation, has demonstrated potent preclinical activity against both wild-type and clinically relevant mutant forms of the AR. The quantitative data from in vitro, in vivo, and clinical studies underscore its potential to overcome resistance to current standard-of-care therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other PROTAC molecules in drug discovery and development. As this compound progresses through further clinical trials, it holds the promise of becoming a valuable therapeutic option for patients with advanced prostate cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]

An In-depth Technical Guide to Ternary Complex Formation with JSB462

For Researchers, Scientists, and Drug Development Professionals

Abstract

JSB462, also known as luxdegalutamide (and formerly as ARV-766), is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3] As a key driver in the progression of prostate cancer, the AR is a critical therapeutic target. JSB462 represents a novel therapeutic modality that, instead of merely inhibiting the AR, hijacks the cell's ubiquitin-proteasome system to induce its degradation.[4][5] This is achieved through the formation of a critical ternary complex, a key event in its mechanism of action. This technical guide provides a comprehensive overview of the ternary complex formation with JSB462, including its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and a visualization of the relevant biological pathways and experimental workflows.

Introduction to JSB462 and its Mechanism of Action

JSB462 is a heterobifunctional molecule composed of a ligand that binds to the Androgen Receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker. The primary mechanism of action of JSB462 is to induce proximity between the AR and the CRBN E3 ligase, leading to the formation of a JSB462:AR:CRBN ternary complex. This proximity allows the E3 ligase to polyubiquitinate the AR, marking it for degradation by the 26S proteasome. This degradation of the AR effectively removes the driver of tumor growth in prostate cancer. JSB462 has demonstrated potent degradation of both wild-type AR and clinically relevant AR mutants, including T878A, H875Y, and L702H, which are associated with resistance to conventional AR inhibitors.

Quantitative Data on JSB462 Activity

The following tables summarize the available quantitative data for JSB462. It is important to note that specific biophysical data on the ternary complex, such as binding affinities and cooperativity, have not been publicly disclosed in detail.

Table 1: In Vitro Degradation Potency of JSB462

| Cell Line | DC50 (nM) | Dmax (%) | Reference |

| LNCaP | < 1.3 | > 91 | |

| VCaP | < 1.0 | > 94 |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: In Vivo Efficacy of JSB462 (ARV-766) in Xenograft Models

| Model | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Reference |

| VCaP (intact, non-castrated) | 1 | 34 | |

| 3 | 74 | ||

| 10 | 98 |

Signaling Pathways and Experimental Workflows

JSB462 Mechanism of Action: Signaling Pathway

The signaling pathway initiated by JSB462 culminates in the degradation of the Androgen Receptor. The key steps are the formation of the ternary complex, ubiquitination of the AR, and subsequent proteasomal degradation.

Caption: JSB462-mediated AR degradation pathway.

Experimental Workflow for Characterizing JSB462

A typical experimental workflow to characterize a PROTAC like JSB462 involves a series of in vitro and in vivo assays to confirm its mechanism of action and efficacy.

Caption: General experimental workflow for JSB462 evaluation.

Detailed Experimental Protocols

While specific protocols for JSB462 are proprietary, this section outlines the standard methodologies used to characterize such PROTACs.

Ternary Complex Formation Assays

Objective: To quantify the binding affinities of JSB462 to AR and CRBN and to determine the cooperativity of ternary complex formation.

-

Surface Plasmon Resonance (SPR):

-

Immobilization: Immobilize biotinylated CRBN on a streptavidin-coated sensor chip.

-

Binary Binding (JSB462 to CRBN): Flow serial dilutions of JSB462 over the chip to determine the binding affinity (Kd) to CRBN.

-

Binary Binding (JSB462 to AR): In a separate experiment, immobilize AR and flow JSB462 to determine its Kd for AR.

-

Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of AR with serial dilutions of JSB462 and flow the mixture over the CRBN-immobilized chip.

-

Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd) for the ternary complex. Cooperativity (α) is calculated as the ratio of the binary binding affinity of JSB462 to CRBN in the absence and presence of AR.

-

-

Isothermal Titration Calorimetry (ITC):

-

Setup: Place a solution of CRBN in the sample cell of the calorimeter.

-

Titration (Binary): Titrate a solution of JSB462 into the CRBN solution and measure the heat changes to determine the binding affinity and thermodynamic parameters.

-

Titration (Ternary): In a separate experiment, place a pre-formed complex of AR and JSB462 in the sample cell and titrate with CRBN, or vice-versa.

-

Data Analysis: Fit the binding isotherms to an appropriate model to calculate the binding affinity and cooperativity.

-

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):

-

Reagents: Use tagged versions of AR (e.g., GST-tagged) and CRBN (e.g., His-tagged) along with corresponding anti-tag AlphaLISA acceptor beads and donor beads.

-

Assay Setup: In a microplate, incubate AR, CRBN, and varying concentrations of JSB462.

-

Bead Addition: Add the acceptor and donor beads.

-

Signal Detection: In the presence of a ternary complex, the beads are brought into proximity, generating a chemiluminescent signal that is measured on a plate reader.

-

Data Analysis: A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.

-

In Vitro AR Degradation Assay (Western Blot)

Objective: To determine the DC50 and Dmax of JSB462 in prostate cancer cell lines.

-

Cell Culture: Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere.

-

Treatment: Treat the cells with a serial dilution of JSB462 for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against AR and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities and normalize the AR signal to the loading control. Plot the percentage of AR remaining versus the JSB462 concentration to determine the DC50 and Dmax.

Conclusion

JSB462 is a promising AR-degrading PROTAC with a clear mechanism of action centered on the formation of a ternary complex with the Androgen Receptor and the CRBN E3 ligase. While detailed biophysical characterization of this ternary complex is not yet publicly available, the preclinical data demonstrates potent and effective degradation of AR in both in vitro and in vivo models of prostate cancer. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of JSB4t62 and other novel PROTACs. As further data emerges from ongoing clinical trials, a more complete understanding of the clinical potential of JSB462 in treating prostate cancer will be elucidated.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assessment of Androgen Receptor Degradation by Luxdegalutamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luxdegalutamide (also known as ARV-766) is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2][3][4] As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This mechanism of action offers a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), including tumors harboring AR mutations that confer resistance to traditional antagonists. These application notes provide detailed protocols for in vitro assays to quantify the degradation of the Androgen Receptor induced by this compound.

Mechanism of Action

This compound functions by forming a ternary complex between the Androgen Receptor, the PROTAC molecule itself, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the AR with ubiquitin molecules. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, effectively eliminating the receptor from the cell. This degradation prevents AR-mediated signaling and inhibits the proliferation of AR-dependent cancer cells.

Figure 1: Mechanism of this compound-mediated AR degradation.

Experimental Protocols

Several in vitro methods can be employed to quantify the degradation of the Androgen Receptor following treatment with this compound. The most common and robust methods are Western Blotting, Immunofluorescence, and quantitative PCR (qPCR) to measure downstream gene expression.

Western Blotting for AR Degradation

Western blotting is the foundational assay to directly measure the reduction in AR protein levels.

Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of this compound in a specific cell line.

Materials:

-

AR-positive prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Anti-AR, Anti-GAPDH, or Anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate for chemiluminescence detection

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Plate AR-positive prostate cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubate for a predetermined time, typically 18-24 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them using RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples with Laemmli buffer and denature by heating.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against AR and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the AR signal to the loading control.

-

Calculate the percentage of remaining AR relative to the vehicle control.

-

Plot the percentage of AR degradation against the log of this compound concentration to determine the DC50 and Dmax values.

-

Figure 2: Workflow for assessing AR degradation by Western Blot.

Immunofluorescence for AR Localization and Quantification

Immunofluorescence (IF) allows for the visualization of AR protein reduction and changes in its subcellular localization.

Objective: To visually confirm the degradation of AR in situ and observe any changes in its nuclear localization.

Materials:

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Anti-AR

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a culture plate and allow them to adhere.

-

Treat cells with this compound or vehicle control as described for the Western blot.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash again with PBS and permeabilize with Triton X-100 in PBS for 10-15 minutes.

-

-

Immunostaining:

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-AR antibody (diluted in antibody dilution buffer) overnight at 4°C.

-

Wash cells with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Wash cells with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

-

Data Analysis:

-

A reduction in the AR-specific fluorescence signal in this compound-treated cells compared to controls indicates AR degradation.

-

Image analysis software can be used to quantify the fluorescence intensity per cell.

-

Quantitative PCR (qPCR) for AR Target Gene Expression

This method indirectly assesses AR degradation by measuring the mRNA levels of AR-regulated genes.

Objective: To determine the functional consequence of AR degradation by measuring the downregulation of AR target gene transcription.

Materials:

-

Treated cell samples

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for AR target genes (e.g., PSA, FKBP5) and a housekeeping gene (e.g., GAPDH, HPRT)

-

SYBR Green qPCR master mix

-

Real-time PCR instrument

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound or vehicle control.

-

Extract total RNA from the cells using a commercial kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using SYBR Green master mix and primers for AR target genes and a housekeeping gene.

-

Use a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

-

A decrease in the mRNA levels of AR target genes indicates a functional loss of AR activity due to degradation.

-

Data Presentation

Quantitative data from the in vitro assays should be summarized for clear interpretation and comparison.

Table 1: In Vitro AR Degradation Potency of this compound

| Cell Line | Assay Type | Parameter | Value |

| VCaP | Western Blot | DC50 | <1 nM |

| VCaP | Western Blot | Dmax | >90% |

| LNCaP | Western Blot | DC50 | <1 nM |

| LNCaP | Western Blot | Dmax | >90% |

| 22Rv1 | Western Blot | DC50 | TBD |

| 22Rv1 | Western Blot | Dmax | TBD |

TBD: To be determined by the experiment.

Table 2: Effect of this compound on AR Target Gene Expression

| Cell Line | Target Gene | Treatment Concentration | Fold Change in mRNA (vs. Vehicle) |

| LNCaP | PSA | 10 nM | TBD |

| LNCaP | FKBP5 | 10 nM | TBD |

| VCaP | PSA | 10 nM | TBD |

| VCaP | FKBP5 | 10 nM | TBD |

TBD: To be determined by the experiment.

Conclusion

These protocols provide a comprehensive framework for the in vitro evaluation of Androgen Receptor degradation induced by this compound. By employing Western blotting, immunofluorescence, and qPCR, researchers can effectively quantify the potency and functional consequences of AR degradation, providing critical data for drug development and mechanistic studies. For optimal results, it is recommended to optimize antibody concentrations and incubation times for each specific cell line and experimental setup.

References

Application Notes and Protocols: ARV-766 in Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of ARV-766, a PROteolysis TArgeting Chimera (PROTAC) androgen receptor (AR) degrader, in the LNCaP and VCaP prostate cancer cell lines. The protocols outlined below are based on preclinical data and are intended to assist in the design and execution of in vitro experiments to evaluate the efficacy and mechanism of action of ARV-766.

Introduction

ARV-766 is an orally bioavailable PROTAC designed to selectively target the Androgen Receptor (AR) for degradation.[1][2] It operates by forming a ternary complex between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[3][4] This mechanism of action presents a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), where AR signaling remains a critical driver of disease progression, even in the presence of AR mutations that confer resistance to traditional inhibitors.[5] Preclinical studies have demonstrated that ARV-766 potently degrades wild-type AR and clinically relevant mutants, including the L702H mutation.

Data Presentation

The following tables summarize the quantitative data from in vitro studies of ARV-766 in LNCaP and VCaP prostate cancer cell lines.

Table 1: In Vitro Degradation of Androgen Receptor by ARV-766

| Cell Line | DC50 (nM) | Dmax (%) | Reference |

| LNCaP | <1.3 | >91 | |

| VCaP | <1 | >94 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Signaling Pathway

ARV-766 leverages the ubiquitin-proteasome system to achieve targeted degradation of the Androgen Receptor. The diagram below illustrates the mechanism of action.

Caption: Mechanism of ARV-766-mediated AR degradation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro activity of ARV-766.

Cell Culture

-

Cell Lines:

-

LNCaP (ATCC® CRL-1740™): Expresses a mutated AR (T877A).

-

VCaP (ATCC® CRL-2876™): Overexpresses wild-type AR.

-

-

Culture Medium:

-

For routine maintenance, use RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

-

Androgen Deprivation:

-